
Peiminine
Übersicht
Beschreibung
Peiminine is a natural alkaloid compound extracted from the Chinese herb Fritillaria. It is known for its antioxidant and anti-inflammatory properties, making it a valuable compound in traditional Chinese medicine. This compound has been studied for its effects on various conditions, including mastitis, arthritis, and acne .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Peiminine can be synthesized through various chemical reactions, although detailed synthetic routes are not widely documented. The compound is typically extracted from Fritillaria thunbergii bulbi using methods such as sulfur fumigation and hyperspectral imaging combined with chemometrics .
Industrial Production Methods: Industrial production of this compound involves the extraction from Fritillaria species. Techniques such as high-performance liquid chromatography (HPLC) are used to determine the content of this compound in the plant material. The development of online detection systems for real-world quality control is also being explored .
Analyse Chemischer Reaktionen
Reaktionstypen: Peiminine unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es wurde gezeigt, dass es Apoptose und Autophagie in menschlichen Osteosarkomzellen über den ROS/JNK-Signalweg induziert .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in this compound-Reaktionen verwendet werden, umfassen reaktive Sauerstoffspezies (ROS)-Fänger und Inhibitoren spezifischer Signalwege. Beispielsweise wurden der JNK-Inhibitor SP600125 und der ROS-Fänger N-Acetylcystein verwendet, um die Auswirkungen von this compound auf Osteosarkomzellen zu untersuchen .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus this compound-Reaktionen gebildet werden, umfassen apoptotische und autophagische Marker in Krebszellen. Diese Produkte sind ein Hinweis auf die Fähigkeit der Verbindung, den Zellzyklus zu stoppen und den Zelltod zu induzieren .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Peiminine exhibits notable anticancer effects across multiple cancer types, including osteosarcoma, hepatocellular carcinoma, glioblastoma, and breast carcinoma.
1.1 Osteosarcoma
A study demonstrated that this compound induces G0/G1-phase cell cycle arrest and promotes apoptosis in osteosarcoma cells through the ROS/JNK signaling pathway. The compound significantly inhibited cell proliferation in a dose- and time-dependent manner, suggesting its potential as a therapeutic agent for osteosarcoma treatment .
1.2 Hepatocellular Carcinoma
Research on hepatocellular carcinoma (HepG2) cells revealed that this compound reduced cell viability with an IC50 of 4.58 μg/mL at 24 hours. The study indicated that this compound triggered apoptosis by disrupting mitochondrial membrane potential and activating pro-apoptotic pathways .
1.3 Glioblastoma
this compound has also been studied for its effects on glioblastoma multiforme. It demonstrated significant antitumor activity in vitro and in vivo, with mechanisms involving cell cycle regulation and apoptosis induction .
1.4 Breast Carcinoma
In studies focusing on breast carcinoma, this compound was shown to reprogram metabolic pathways within cancer cells, enhancing its anticancer efficacy .
Anti-inflammatory Effects
This compound possesses strong anti-inflammatory properties, making it a candidate for treating various inflammatory diseases.
2.1 Pulmonary Diseases
Research indicates that this compound alleviates lung injury and pulmonary fibrosis by targeting the epidermal growth factor receptor (EGFR) signaling pathway. This action helps prevent exacerbation of chronic obstructive pulmonary disease (COPD) .
2.2 Osteoarthritis
In models of osteoarthritis, this compound reduced the production of inflammatory cytokines such as IL-1β and increased anti-inflammatory cytokines like IL-10. It operates by inhibiting the AKT/NF-kB signaling pathway .
Data Summary Table
Case Studies
Case Study 1: Osteosarcoma Treatment
A preclinical study evaluated the effects of this compound on MG-63 and Saos-2 osteosarcoma cell lines. Results indicated a dose-dependent decrease in cell viability and significant morphological changes indicative of apoptosis following treatment with this compound.
Case Study 2: COPD Management
In an animal model of COPD, administration of this compound showed improvements in lung function metrics and histological assessments of lung tissue integrity, highlighting its potential as a therapeutic agent in respiratory diseases.
Wirkmechanismus
Peiminine exerts its effects through various molecular targets and pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and suppress the expression of inflammatory mediators such as pro-interleukin-1β, cyclooxygenase-2, tumor necrosis factor-α, and interleukin-6 . In cancer cells, this compound induces apoptosis through both extrinsic and intrinsic pathways, involving the activation of caspases and the regulation of mitochondrial membrane potential .
Vergleich Mit ähnlichen Verbindungen
Peiminine ist Teil einer Gruppe von isosteroiden Alkaloiden, die in Fritillaria-Arten vorkommen. Ähnliche Verbindungen umfassen Peimin, Hupehenin, Korseveridin, Verticinon N-Oxid und Delafrin . Im Vergleich zu diesen Verbindungen ist this compound einzigartig in seiner Fähigkeit, sowohl Apoptose als auch Autophagie in Krebszellen über den ROS/JNK-Signalweg zu induzieren . Seine entzündungshemmenden und antioxidativen Eigenschaften machen es auch zu einer wertvollen Verbindung zur Behandlung verschiedener entzündlicher Erkrankungen .
Biologische Aktivität
Peiminine, an alkaloid derived from the Fritillaria species, has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. This article delves into the compound's mechanisms of action, efficacy in various models, and its potential therapeutic applications based on recent research findings.
This compound exhibits its biological effects primarily through apoptosis induction in cancer cells and modulation of immune responses.
1. Apoptosis Induction in Cancer Cells:
Research has shown that this compound can induce apoptosis in human hepatocellular carcinoma (HepG2) cells via both extrinsic and intrinsic pathways. The study conducted by Zhang et al. (2019) utilized MTT assays to evaluate the cytotoxic effects of this compound on several cancer cell lines, including HeLa, HepG2, SW480, and MCF-7. The findings indicated that this compound reduced cell viability in a dose- and time-dependent manner, with an IC50 value of 4.58 μg/mL for HepG2 cells after 24 hours of treatment .
2. Cell Cycle Arrest:
this compound treatment resulted in significant alterations in cell cycle distribution. Specifically, there was a marked decrease in the G1 phase and an increase in the G2/M phase among treated HepG2 cells, indicating that this compound may inhibit cell proliferation by inducing cell cycle arrest .
3. Mitochondrial Dysfunction:
The compound also affects mitochondrial membrane potential, a critical factor in apoptotic signaling. Flow cytometry analysis demonstrated a concentration-dependent decrease in mitochondrial membrane potential following this compound treatment .
Immunomodulatory Effects
This compound's immunomodulatory properties have been explored through studies assessing its impact on macrophage function.
1. Phagocytosis Enhancement:
In a study involving BALB/c mice, oral administration of this compound enhanced the phagocytic activity of peritoneal macrophages without a clear dose-dependency. Macrophages from treated mice showed increased phagocytosis of opsonized zymosan particles .
2. Cytokine Production Modulation:
The compound influenced cytokine production as well. It significantly downregulated IL-12 secretion from LPS-stimulated macrophages while increasing IL-10 production at lower doses . However, higher doses led to decreased IL-10 levels, suggesting a complex dose-response relationship.
Anti-inflammatory Properties
This compound has demonstrated anti-inflammatory activity in various models.
1. Ulcerative Colitis Model:
In an acetic acid-induced ulcerative colitis model, this compound exhibited significant anti-inflammatory effects, reducing inflammatory markers and improving mucosal integrity .
2. Mastitis Model:
Research indicated that this compound could protect against lipopolysaccharide (LPS)-induced mastitis by suppressing pathological changes in mammary glands and inhibiting pro-inflammatory enzyme activities such as COX-2 and iNOS .
Summary of Research Findings
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Therapy: this compound's ability to induce apoptosis suggests its potential as an adjunct therapy in treating hepatocellular carcinoma.
- Immunotherapy: Its immunomodulatory effects could be harnessed to enhance macrophage activity against infections or tumors.
- Inflammatory Diseases: The anti-inflammatory properties indicate possible applications in treating conditions like ulcerative colitis and mastitis.
Eigenschaften
IUPAC Name |
(1R,2S,6S,9S,10S,11S,14S,15S,18S,20S,23R,24S)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,25-,26+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDIERHFZVCNRZ-YUYPDVIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939349 | |
Record name | 3,20-Dihydroxycevan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80939349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18059-10-4 | |
Record name | Peiminine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18059-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imperialine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018059104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,20-Dihydroxycevan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80939349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18059-10-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VERTICINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUB07U6VTQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.